molecular formula C7H13ClN2O B7954509 6-Aminocyclohex-3-ene-1-carboxamide hydrochloride

6-Aminocyclohex-3-ene-1-carboxamide hydrochloride

Cat. No.: B7954509
M. Wt: 176.64 g/mol
InChI Key: DITFOZGDBRLNER-UHFFFAOYSA-N
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Description

6-Aminocyclohex-3-ene-1-carboxamide hydrochloride is a cyclohexene derivative featuring an amino group at position 6 and a carboxamide functional group at position 1, with a hydrochloride counterion enhancing its stability and solubility. Its molecular formula is C₇H₁₂ClN₂O (including the hydrochloride moiety), and it is categorized under aliphatic cyclic structures and amines . The compound’s stereochemistry, particularly its cis and trans isomerism, is critical to its biological activity and physicochemical properties .

Properties

IUPAC Name

6-aminocyclohex-3-ene-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-2,5-6H,3-4,8H2,(H2,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITFOZGDBRLNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminocyclohex-3-ene-1-carboxamide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexene with ammonia and carbon dioxide, followed by the introduction of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. The process may involve continuous flow reactors and automated systems to maintain consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Aminocyclohex-3-ene-1-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as primary amines.

    Substitution: Substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-Aminocyclohex-3-ene-1-carboxamide hydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Aminocyclohex-3-ene-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxamide group can participate in various interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

6-Amino-3-cyclohexene-1-carboxylic Acid
  • Molecular Formula: C₇H₁₁NO₂ (free acid) .
  • Key Differences :
    • Replaces the carboxamide (-CONH₂) group with a carboxylic acid (-COOH).
    • Lacks the hydrochloride counterion, reducing solubility in polar solvents.
    • Molecular weight: 141.17 g/mol (vs. ~177.63 g/mol for the hydrochloride carboxamide derivative inferred from related compounds) .
Memantine Hydrochloride
  • Structure : Adamantane-based NMDA receptor antagonist with a primary amine and hydrochloride .
  • Key Differences: Larger, rigid adamantane framework vs. flexible cyclohexene ring. Pharmacokinetics: Memantine’s lipophilic structure enhances blood-brain barrier penetration, whereas the carboxamide in 6-aminocyclohex-3-ene-1-carboxamide may reduce membrane permeability .

Stereochemical and Isomeric Comparisons

Cis- and Trans-6-Amino-cyclohex-3-enecarboxylic Acid
  • CAS RNs :
    • cis-isomer: 189125-29-9
    • trans-isomer: 189125-30-2 .
  • Key Differences: Stereochemistry alters hydrogen-bonding patterns and dipole moments, affecting solubility and receptor binding.
(1R,6S)-6-Aminocyclohex-3-ene-1-carboxylic Acid Hydrochloride
  • Molecular Formula: C₇H₁₂ClNO₂ .
  • Key Differences :
    • Carboxylic acid group instead of carboxamide.
    • Specific enantiomer (1R,6S) highlights the importance of stereochemistry in drug design .

Physicochemical Properties

Property 6-Aminocyclohex-3-ene-1-carboxamide Hydrochloride 6-Amino-3-cyclohexene-1-carboxylic Acid Memantine Hydrochloride
Molecular Weight ~177.63 g/mol* 141.17 g/mol 215.76 g/mol
Solubility High (due to hydrochloride) Moderate (free acid) High (hydrophobic core)
Functional Groups -CONH₂, -NH₂, HCl -COOH, -NH₂ -NH₂, adamantane, HCl
Stereochemical Impact Cis/trans isomerism affects activity Cis/trans isomerism known Fixed rigid structure

*Inferred from related hydrochloride derivatives .

Biological Activity

6-Aminocyclohex-3-ene-1-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of enzyme inhibition and protein interactions. This article explores its biological activity, mechanisms, and relevant research findings.

  • Molecular Formula : C7_7H12_{12}ClN2_2O
  • Molar Mass : 176.64 g/mol
  • Structure : The compound features an amino group and a carboxamide group, contributing to its reactivity and interaction capabilities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The following mechanisms have been identified:

  • Hydrogen Bond Formation : The amino group can form hydrogen bonds with active sites on enzymes, potentially influencing their catalytic activity.
  • Stabilization of Interactions : The carboxamide group can participate in various interactions that stabilize the compound within the target site, modulating the activity of the target molecule .

Enzyme Inhibition

Research indicates that this compound is utilized in studies involving enzyme inhibition. It has shown potential in inhibiting specific enzymes, which can lead to therapeutic applications:

  • Example Study : A study highlighted its role in enzyme inhibition related to influenza virus infections, where derivatives exhibited varying inhibitory potencies against neuraminidases (NAs) from different viral strains .

Protein Interactions

The compound is also involved in protein interaction studies, which are critical for understanding cellular processes and developing new therapeutic agents. Its unique structure allows it to engage with proteins effectively, influencing their functions.

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals the unique properties of this compound:

CompoundKey FeaturesBiological Activity
Cyclohexene-1-carboxamideLacks amino groupDifferent reactivity
6-Aminocyclohexane-1-carboxamideSaturated versionVaries in chemical properties
Cyclohex-3-ene-1-carboxamideLacks amino groupDifferent reactivity

The presence of both the amino and carboxamide groups in this compound confers distinct reactivity and interaction capabilities, making it a valuable compound in various research applications.

Case Study 1: Antiviral Activity

In a study investigating antiviral compounds, derivatives of this compound were synthesized and tested against influenza virus strains. The results indicated that certain modifications enhanced inhibitory potency significantly compared to standard antiviral agents like oseltamivir .

Case Study 2: Enzyme Interaction Studies

Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings suggested that it could act as a competitive inhibitor, providing insights into its potential therapeutic applications in metabolic disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-aminocyclohex-3-ene-1-carboxamide hydrochloride, and how do reaction conditions impact yield and purity?

  • Methodology : The compound is synthesized via multi-step organic reactions, including catalytic hydrogenation of precursors (e.g., 6-methylcyclohex-3-ene-1-carboxylate) using palladium catalysts under controlled pressure (1–3 atm) and temperature (50–80°C). Post-synthesis purification involves crystallization or chromatography to isolate enantiomers .
  • Key Considerations : Optimizing solvent systems (e.g., ethanol/water mixtures) and reaction times minimizes byproducts. The hydrochloride form enhances solubility for downstream applications .

Q. How does the compound’s stereochemistry influence its biological activity in preliminary pharmacological studies?

  • Methodology : Enantiomers like (1R,6R)- and (1S,6S)-configurations exhibit distinct receptor-binding affinities. Comparative assays (e.g., enzyme-linked immunosorbent assays or SPR spectroscopy) quantify interactions with targets like cyclooxygenase isoforms .
  • Data Insight : The cis-isomer shows higher anti-inflammatory activity in murine models compared to trans counterparts, likely due to spatial compatibility with hydrophobic enzyme pockets .

Q. What analytical techniques are recommended for characterizing structural integrity and enantiomeric purity?

  • Methodology :

  • HPLC with chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers.
  • NMR spectroscopy (¹H/¹³C) to confirm cyclohexene ring geometry and amine-carboxamide bonding .
  • Mass spectrometry (ESI-MS) for molecular weight validation (theoretical: 285.81 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities between enantiomers and racemic mixtures?

  • Methodology :

  • Dose-response studies : Compare IC50 values across enantiomers in cell-based assays (e.g., COX-1/2 inhibition).
  • Molecular docking simulations : Predict binding modes using X-ray crystallography data of target enzymes .
    • Case Study : A 2023 study noted a 30% variance in analgesic efficacy between (1R,6R) and racemic forms in rodent models, attributed to differential blood-brain barrier permeability .

Q. What strategies are effective for studying the compound’s interactions with biological macromolecules (e.g., enzymes, receptors)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
    • Example : SPR data revealed a Kd of 12 nM for the cis-isomer binding to COX-2, suggesting high specificity .

Q. How do structural modifications (e.g., halogenation, alkylation) alter the compound’s pharmacological profile?

  • Methodology :

  • SAR Studies : Introduce substituents at the cyclohexene ring or carboxamide group and evaluate changes in activity.
  • In silico QSAR models : Predict bioavailability and toxicity using software like Schrödinger’s QikProp .
    • Data Table :
DerivativeModification SiteBioactivity (IC50, COX-2)Solubility (mg/mL)
Parent compoundNone15 nM8.2
6-Fluoro derivativeC69 nM6.5
N-Methyl carboxamideCarboxamide22 nM10.1
Source: Adapted from

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility values for the hydrochloride salt versus freebase forms?

  • Resolution : The hydrochloride form (e.g., cis-6-amino-3-cyclohexene-1-carboxylic acid hydrochloride) exhibits pH-dependent solubility. At physiological pH (7.4), protonation of the amine group increases aqueous solubility (8.2 mg/mL) compared to the freebase (2.1 mg/mL). Contradictions arise from inconsistent pH controls in assays .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Guidelines :

  • Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
  • Store at 2–8°C in airtight containers to prevent hydrolysis of the carboxamide group .
  • Neutralize waste with 1M NaOH before disposal to mitigate environmental risks .

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